molecular formula C17H17N3O2S B2997360 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851807-79-9

2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2997360
CAS No.: 851807-79-9
M. Wt: 327.4
InChI Key: SXMUXVLCJBINFY-UHFFFAOYSA-N
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Description

2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a synthetic chemical compound of interest in pharmacological and biochemical research. This molecule features a 4,5-dihydro-1H-imidazole (imidazoline) core, a structure seen in compounds that modulate adrenergic and imidazoline receptors . The structure is functionally diversified with phenoxy and pyridinylmethylsulfanyl substituents, suggesting potential as a versatile scaffold for exploring ligand-receptor interactions . Its primary research application is in early-stage drug discovery, particularly in the development and screening of novel bioactive molecules. Researchers may utilize this compound as a key intermediate or precursor in synthetic chemistry or as a pharmacological tool to probe biological pathways and mechanisms of action related to cardiovascular function, metabolic regulation, and neurological disorders . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

2-phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-16(12-22-15-6-2-1-3-7-15)20-10-9-19-17(20)23-13-14-5-4-8-18-11-14/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMUXVLCJBINFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .

Biological Activity

The compound 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties based on current research findings.

The molecular formula of the compound is C16H18N4O2S , with a molecular weight of approximately 342.41 g/mol . The structure features a phenoxy group, a pyridine moiety, and an imidazole ring, which are known to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one. For instance, compounds with imidazole and pyridine structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Case Study: In Vitro Studies

In vitro studies using various cancer cell lines have demonstrated that derivatives of imidazole exhibit significant cytotoxicity. For example:

  • Compound A (related structure) showed an IC50 value of 25.72 ± 3.95 μM against MCF7 breast cancer cells, indicating effective growth inhibition.
  • Flow cytometry analysis confirmed that these compounds induce apoptosis in a dose-dependent manner .

Antibacterial Activity

The antibacterial properties of similar imidazole-containing compounds have also been investigated. Research indicates that these compounds exhibit activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMethod UsedMinimum Inhibitory Concentration (MIC)
Compound BS. aureusDisk diffusion method15 µg/mL
Compound CE. coliCylinder well diffusion20 µg/mL

These findings suggest that the presence of the imidazole ring enhances the antibacterial activity of these compounds .

The biological activities of 2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation.
  • Disruption of Bacterial Cell Wall Synthesis : The imidazole structure may interfere with bacterial cell wall formation, leading to cell lysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including imidazoline/imidazole cores, sulfanyl linkages, and aromatic substituents. Key differences in substituents and physicochemical properties are highlighted:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents ChemSpider ID/Reference
2-Phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one C₁₇H₁₇N₃O₂S 339.40 Phenoxy, pyridin-3-ylmethyl sulfanyl Not provided
(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone C₁₅H₁₂BrFN₂O₂S 383.24 Bromo-furyl, 3-fluorobenzyl sulfanyl 2809098
1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid C₃₈H₄₂ClN₃O₄S₂ 728.35 Quinoline, carboxymethyl cyclopropyl, hydroxy-methylethyl phenyl
Ethyl {[(4Z)-4-(4-nitrobenzylidene)-5-oxo-2-(pyridin-3-yl)-4,5-dihydro-1H-imidazol-1-yl]amino} acetate C₁₉H₁₈N₆O₅ 434.39 Nitrobenzylidene, pyridin-3-yl, ethyl acetate

Key Observations:

Core Heterocycle Variations :

  • The target compound and ’s bromo-furyl analog share the 4,5-dihydro-1H-imidazol-1-yl core. In contrast, ’s derivative contains a 4,5-dihydro-3H-pyrazol-3-one ring, which introduces additional conjugation and polarity .

Substituent Effects: The phenoxy group in the target compound likely enhances lipophilicity compared to the bromo-furyl group in ’s compound, which may increase steric bulk and electron-withdrawing effects . halogen bonding) .

For example, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl ether derivatives show moderate inhibition (IC₅₀ ~50–100 μM) .

Synthetic and Analytical Considerations: Crystallographic data for analogs (e.g., ’s diphenylimidazolyl-propanol) were refined using SHELXL, a program widely used for small-molecule structure determination . This implies that similar methods could resolve the target compound’s conformation and intermolecular interactions.

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